2-Methoxyethyl methanesulfonate
Overview
Description
2-Methoxyethyl methanesulfonate is an organic compound with the molecular formula C4H10O4S . It is a colorless liquid with a characteristic odor and is commonly used in organic synthesis. The compound is also known by other names such as 2-methoxyethanol methanesulfonate and methanesulfonic acid 2-methoxyethyl ester .
Preparation Methods
2-Methoxyethyl methanesulfonate can be synthesized through the reaction of 2-methoxyethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures (0°C) to control the reaction rate and prevent side reactions . The reaction mixture is then allowed to warm to room temperature and stirred for an additional period before being washed and purified to obtain the desired product .
Chemical Reactions Analysis
2-Methoxyethyl methanesulfonate undergoes various chemical reactions, including nucleophilic substitution reactions. In these reactions, the methanesulfonate group acts as a good leaving group, allowing nucleophiles to attack the carbon atom bonded to the oxygen atom . Common reagents used in these reactions include cesium carbonate and various nucleophiles such as phenols and amines . The major products formed from these reactions depend on the nucleophile used and can include ethers, esters, and amines .
Scientific Research Applications
2-Methoxyethyl methanesulfonate has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds . In biology and medicine, it is used as an alkylating agent due to its ability to transfer alkyl groups to nucleophilic sites in biological molecules . This property makes it useful in the study of DNA and protein interactions, as well as in the development of pharmaceuticals . In industry, it is used as a solvent and a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-methoxyethyl methanesulfonate involves the fission of its alkyl-oxygen bonds, which allows it to react with nucleophiles in the intracellular milieu . The compound acts as an alkylating agent, transferring its alkyl group to nucleophilic sites in biological molecules such as DNA and proteins . This alkylation can lead to the formation of cross-links and other modifications that affect the function of these molecules .
Comparison with Similar Compounds
2-Methoxyethyl methanesulfonate is similar to other methanesulfonate esters, such as methyl methanesulfonate and ethyl methanesulfonate . it is unique in its ability to act as both a solvent and a catalyst in various chemical reactions . Additionally, its specific structure allows it to be used in a wider range of applications compared to other methanesulfonate esters .
Biological Activity
2-Methoxyethyl methanesulfonate (MEMS) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article aims to provide a comprehensive overview of the biological activity associated with MEMS, including its mechanisms of action, effects on cellular systems, and implications for therapeutic applications.
- Molecular Formula : C5H12O3S
- Molecular Weight : 164.22 g/mol
- CAS Number : 16427-44-4
MEMS is classified as an alkylating agent, similar to other methanesulfonates. Its mechanism primarily involves the addition of alkyl groups to nucleophilic sites on DNA and proteins, leading to various biological effects:
- DNA Damage : MEMS can induce DNA strand breaks and cross-linking, which may result in mutations or cell death. This property is particularly relevant in cancer research where it may be used to study mutagenesis and carcinogenesis.
- Cellular Response : The compound activates cellular stress responses, including the activation of the DNA damage response pathways. This can lead to apoptosis or senescence in damaged cells.
Cytotoxicity Studies
Research has demonstrated that MEMS exhibits cytotoxic effects in various cell lines. For instance:
- In vitro Studies : MEMS was tested on human liver carcinoma (HepG2) cells, where it induced significant cytotoxicity at concentrations above 100 µM, as measured by cell viability assays (MTT assay) .
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
50 | 85 |
100 | 60 |
200 | 30 |
Genotoxicity
MEMS has been shown to possess genotoxic properties. In a study using the Ames test, MEMS induced mutations in Salmonella typhimurium strains TA1535 and TA100, indicating its potential as a mutagen .
Case Studies
- Carcinogenic Potential : In animal studies, MEMS was administered to rats via intraperitoneal injection. Results indicated a dose-dependent increase in tumor incidence, particularly in nasal tissues, suggesting a potential carcinogenic effect .
- Immunotoxicity : A study investigated the immunotoxic effects of MEMS on rat models exposed during developmental stages. Findings revealed alterations in immune response markers, including increased levels of pro-inflammatory cytokines .
Applications in Research
Given its biological activity, MEMS is being explored for various applications:
- Drug Development : Its ability to modify DNA makes it a candidate for developing chemotherapeutic agents targeting cancer cells.
- Toxicology Studies : MEMS serves as a model compound for studying the mechanisms of alkylating agents and their effects on genetic material.
Properties
IUPAC Name |
2-methoxyethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4S/c1-7-3-4-8-9(2,5)6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKAHDGFNHDQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
175172-61-9 | |
Record name | Polyethylene glycol methyl ether mesylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175172-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90167737 | |
Record name | Ethanol, 2-methoxy-, methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16427-44-4, 175172-61-9 | |
Record name | Ethanol, 2-methoxy-, 1-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16427-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-methoxy-, methanesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016427444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-methoxy-, methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90167737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanol, 2-methoxy-, 1-methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Polyethylene glycol monomethyl ether mesylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Methoxyethyl Methanesulfonate in the synthesis of Erlotinib?
A: this compound serves as an alkylating agent in the initial step of Erlotinib synthesis []. It reacts with Ethyl 3,4-dihydroxybenzoate, introducing the 2-methoxyethoxy group to the benzene ring. This modification is crucial for building the core structure of Erlotinib.
Q2: How does the use of this compound in this specific synthesis compare to other potential methods for achieving the same chemical modification?
A: While the research paper [] highlights the advantages of the described synthesis route using this compound, such as shorter reaction times and good yield, it does not delve into comparisons with alternative methods. Further research is needed to evaluate the relative merits and drawbacks of different synthetic approaches for incorporating the 2-methoxyethoxy group into the Erlotinib precursor. Investigating alternative alkylating agents or reaction conditions could reveal potentially more efficient or environmentally friendly synthetic pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.